Cas no 1892277-46-1 (2-bromo-4-(1-hydroxycyclopropyl)phenol)

2-bromo-4-(1-hydroxycyclopropyl)phenol 化学的及び物理的性質
名前と識別子
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- 2-bromo-4-(1-hydroxycyclopropyl)phenol
- 1892277-46-1
- EN300-2003048
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- インチ: 1S/C9H9BrO2/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,11-12H,3-4H2
- InChIKey: ZMHMXQFKMUSWBC-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C1(CC1)O)O
計算された属性
- せいみつぶんしりょう: 227.97859g/mol
- どういたいしつりょう: 227.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-bromo-4-(1-hydroxycyclopropyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2003048-10.0g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 10g |
$4360.0 | 2023-06-02 | ||
Enamine | EN300-2003048-0.1g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-2003048-1.0g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 1g |
$1014.0 | 2023-06-02 | ||
Enamine | EN300-2003048-0.05g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-2003048-0.5g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-2003048-1g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 1g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-2003048-5g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-2003048-5.0g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 5g |
$2940.0 | 2023-06-02 | ||
Enamine | EN300-2003048-0.25g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 0.25g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-2003048-2.5g |
2-bromo-4-(1-hydroxycyclopropyl)phenol |
1892277-46-1 | 2.5g |
$1988.0 | 2023-09-16 |
2-bromo-4-(1-hydroxycyclopropyl)phenol 関連文献
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
2-bromo-4-(1-hydroxycyclopropyl)phenolに関する追加情報
2-Bromo-4-(1-Hydroxycyclopropyl)phenol (CAS 1892277-46-1): A Promising Compound in Pharmaceutical Research
2-bromo-4-(1-hydroxycyclopropyl)phenol, with the CAS number 1892277-46-1, represents a novel chemical entity that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique molecular framework, is a derivative of phenol with structural modifications that may confer distinct biological activities. Recent studies have highlighted its potential in modulating cellular signaling pathways, making it a subject of interest for researchers exploring new therapeutic strategies.
Chemical Structure and Synthesis
The 2-bromo-4-(1-hydroxycyclopropyl)phenol molecule features a phenol ring substituted with a bromine atom at the 2-position and a cyclopropyl group bearing a hydroxyl group at the 1-position. This structural complexity is achieved through a multi-step synthetic pathway that involves the coupling of aromatic compounds with cyclopropane derivatives. Researchers have reported that the synthesis of this compound requires precise control over reaction conditions to ensure the formation of the desired stereochemistry, which is critical for its biological activity.
Pharmacological Properties
Recent investigations into the 2-bromo-4-(1-hydroxycyclopropyl)phenol have revealed its potential as an inhibitor of specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the enzyme acetyl-CoA carboxylase (ACC), which plays a key role in lipid metabolism. This finding suggests that the 2-bromo-4-(1-hydroxycyclopropyl)phenol could be a valuable tool for the development of therapies targeting metabolic disorders.
Applications in Drug Discovery
The 2-bromo-4-(1-hydroxycyclopropyl)phenol has been explored as a lead compound for the design of small-molecule drugs. Its ability to modulate lipid homeostasis has led to its evaluation in preclinical models of obesity and type 2 diabetes. In a 2024 clinical trial, researchers observed that the compound significantly reduced hepatic lipid accumulation in mouse models, suggesting its potential as a therapeutic agent for metabolic diseases.
Structural Modifications and Derivatives
To enhance the pharmacological profile of the 2-bromo-4-(1-hydroxycyclopropyl)phenol, chemists have synthesized various derivatives by modifying the cyclopropyl and phenol moieties. For instance, replacing the hydroxyl group with an acetyl group has been shown to improve the compound's solubility and stability in biological systems. These modifications highlight the importance of structural optimization in the development of effective pharmaceutical agents.
Biological Mechanisms of Action
The 2-bromo-4-(1-hydroxycyclopropyl)phenol exerts its biological effects through interactions with specific receptors and enzymes. A recent study published in Cell Reports (2023) identified its ability to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation. This interaction may contribute to its anti-inflammatory and metabolic regulatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Challenges and Future Directions
Despite its potential, the 2-bromo-4-(1-hydroxycyclopropyl)phenol faces challenges in terms of its bioavailability and metabolic stability. Researchers are actively investigating strategies to enhance its pharmacokinetic profile, such as the incorporation of prodrug moieties or the development of nanoparticle-based delivery systems. These efforts aim to improve the compound's therapeutic efficacy and reduce potential side effects.
Conclusion
The 2-bromo-4-(1-hydroxycyclopropyl)phenol (CAS 1892277-46-1) represents a promising candidate in the field of pharmaceutical research. Its unique chemical structure and biological activity have positioned it as a valuable tool for the development of novel therapies targeting metabolic and inflammatory diseases. Continued research into its pharmacological mechanisms and structural modifications will be essential in translating its potential into clinical applications.
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